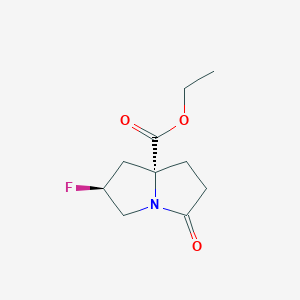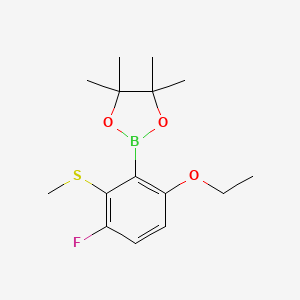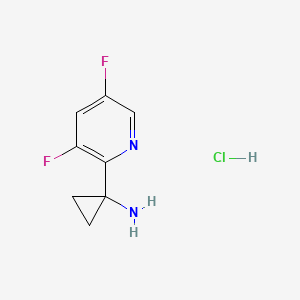![molecular formula C15H13ClO2 B14024839 4'-Chloro-3'-methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14024839.png)
4'-Chloro-3'-methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Chloro-3’-methoxy-2-methyl-[1,1’-biphenyl]-4-carbaldehyde is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of a chloro group, a methoxy group, and a methyl group on the biphenyl structure, along with an aldehyde functional group. It is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-3’-methoxy-2-methyl-[1,1’-biphenyl]-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize costs.
化学反応の分析
Types of Reactions: 4’-Chloro-3’-methoxy-2-methyl-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols, often in the presence of palladium or nickel catalysts.
Major Products:
Oxidation: 4’-Chloro-3’-methoxy-2-methyl-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 4’-Chloro-3’-methoxy-2-methyl-[1,1’-biphenyl]-4-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
科学的研究の応用
4’-Chloro-3’-methoxy-2-methyl-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4’-Chloro-3’-methoxy-2-methyl-[1,1’-biphenyl]-4-carbaldehyde depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the aldehyde group gains electrons and is converted to a primary alcohol. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
類似化合物との比較
- 4’-Methoxy-2-methyl-[1,1’-biphenyl]-4-carbaldehyde
- 4’-Chloro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde
- 4’-Chloro-3’-methoxy-[1,1’-biphenyl]-4-carbaldehyde
Comparison: 4’-Chloro-3’-methoxy-2-methyl-[1,1’-biphenyl]-4-carbaldehyde is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and properties. The presence of the chloro, methoxy, and methyl groups, along with the aldehyde functional group, allows for a wide range of chemical transformations and applications.
特性
分子式 |
C15H13ClO2 |
|---|---|
分子量 |
260.71 g/mol |
IUPAC名 |
4-(4-chloro-3-methoxyphenyl)-3-methylbenzaldehyde |
InChI |
InChI=1S/C15H13ClO2/c1-10-7-11(9-17)3-5-13(10)12-4-6-14(16)15(8-12)18-2/h3-9H,1-2H3 |
InChIキー |
NEUYNMVLYPCEGX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C=O)C2=CC(=C(C=C2)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



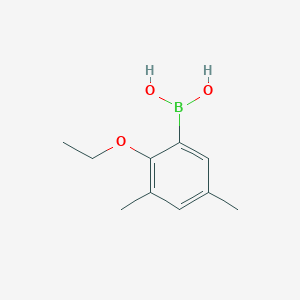

![(1S)-2'-[[(1-Methylethyl)amino]carbonyl][1,1'-binaphthalene]-2-carboxylic acid](/img/structure/B14024785.png)

![(8R)-1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid hydrobromide](/img/structure/B14024791.png)
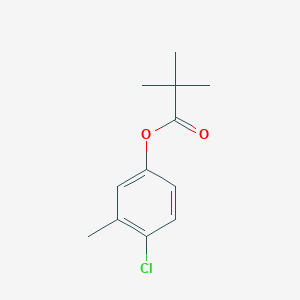


![3-O-[2-(3,4-dichlorophenoxy)ethyl] 5-O-(1,3-dimorpholin-4-ylpropan-2-yl) 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B14024805.png)

